molecular formula C17H17ClN4O B1680796 1-methyl-N-pyridin-3-yl-6,7-dihydropyrrolo[2,3-f]indole-5-carboxamide;hydrochloride CAS No. 1197334-04-5

1-methyl-N-pyridin-3-yl-6,7-dihydropyrrolo[2,3-f]indole-5-carboxamide;hydrochloride

Cat. No.: B1680796
CAS No.: 1197334-04-5
M. Wt: 328.8 g/mol
InChI Key: VGEMBOFBPSNOIO-UHFFFAOYSA-N
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Description

SB 206553 hydrochloride: is a selective antagonist for serotonin type 2B and serotonin type 2C receptors. It is known for its high affinity and selectivity, making it a valuable tool in scientific research. The compound has been studied for its potential anxiolytic properties and its ability to modulate serotonin receptors .

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of SB 206553 hydrochloride involves multiple steps, starting with the preparation of the core structure, followed by functional group modifications. The key steps include:

Industrial Production Methods: Industrial production of SB 206553 hydrochloride follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Key considerations include temperature control, solvent selection, and purification techniques .

Chemical Reactions Analysis

Types of Reactions: SB 206553 hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds .

Scientific Research Applications

SB 206553 hydrochloride has a wide range of scientific research applications, including:

    Chemistry: Used as a tool to study the structure-activity relationships of serotonin receptors.

    Biology: Investigated for its effects on serotonin receptor modulation and its potential anxiolytic properties.

    Medicine: Explored for its potential therapeutic applications in treating anxiety and other serotonin-related disorders.

    Industry: Utilized in the development of new drugs targeting serotonin receptors

Comparison with Similar Compounds

Uniqueness: SB 206553 hydrochloride is unique due to its high selectivity for serotonin type 2B and serotonin type 2C receptors, making it a valuable tool for distinguishing between these receptor subtypes. Its anxiolytic properties and ability to modulate multiple receptor pathways further enhance its research utility .

Properties

IUPAC Name

1-methyl-N-pyridin-3-yl-6,7-dihydropyrrolo[2,3-f]indole-5-carboxamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N4O.ClH/c1-20-7-4-12-10-16-13(9-15(12)20)5-8-21(16)17(22)19-14-3-2-6-18-11-14;/h2-4,6-7,9-11H,5,8H2,1H3,(H,19,22);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGEMBOFBPSNOIO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC2=CC3=C(CCN3C(=O)NC4=CN=CC=C4)C=C21.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17ClN4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4042622
Record name SB 206553 hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4042622
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

328.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1197334-04-5
Record name SB 206553 hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4042622
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-methyl-N-pyridin-3-yl-6,7-dihydropyrrolo[2,3-f]indole-5-carboxamide;hydrochloride
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1-methyl-N-pyridin-3-yl-6,7-dihydropyrrolo[2,3-f]indole-5-carboxamide;hydrochloride
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1-methyl-N-pyridin-3-yl-6,7-dihydropyrrolo[2,3-f]indole-5-carboxamide;hydrochloride
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1-methyl-N-pyridin-3-yl-6,7-dihydropyrrolo[2,3-f]indole-5-carboxamide;hydrochloride
Reactant of Route 5
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1-methyl-N-pyridin-3-yl-6,7-dihydropyrrolo[2,3-f]indole-5-carboxamide;hydrochloride
Reactant of Route 6
1-methyl-N-pyridin-3-yl-6,7-dihydropyrrolo[2,3-f]indole-5-carboxamide;hydrochloride

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